molecular formula C12H13IN2O B15054996 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole

4-(4-Iodophenoxy)-1-propyl-1H-pyrazole

Cat. No.: B15054996
M. Wt: 328.15 g/mol
InChI Key: TZKBQNGNDOXGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Iodophenoxy)-1-propyl-1H-pyrazole is a valuable chemical intermediate designed for research applications in medicinal chemistry and organic synthesis. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse biological activities, which is functionalized with a 4-iodophenoxy group at the 4-position and a propyl chain at the 1-nitrogen atom . This specific substitution pattern makes it a versatile building block for constructing more complex molecules. Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings. The iodine atom on the phenyl ring is an excellent leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is particularly useful for creating libraries of pyrazole derivatives for biological screening . Pyrazole-based compounds are extensively studied for their wide range of potential bioactivities. Research into analogous 4-alkoxypyrazole structures has shown that such compounds can exhibit significant biological properties, including serving as inhibitors of enzymes like cytochrome P450 and liver alcohol dehydrogenase (LAD) . Furthermore, pyrazole derivatives are investigated for their antioxidant and antiproliferative activities, making them interesting candidates in pharmacological research . Mechanism of Action (Research Context): While the specific mechanism of action for this compound is dependent on the final target and pathway under investigation, pyrazole derivatives are known to interact with various biological systems. They can exhibit activity through mechanisms such as the inhibition of oxidative stress by reducing reactive oxygen species (ROS) production in cells or by modulating enzyme function . The presence of the 4-iodophenoxy moiety may allow the compound or its derivatives to interact with specific biological targets, which can be explored in structure-activity relationship (SAR) studies. Handling and Storage: For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. Sealed containers under an inert atmosphere are suggested for long-term preservation. As with all iodinated compounds, appropriate safety measures should be taken. Disclaimer: This product is intended for research purposes only and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct a full risk assessment and implement all necessary safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

4-(4-iodophenoxy)-1-propylpyrazole

InChI

InChI=1S/C12H13IN2O/c1-2-7-15-9-12(8-14-15)16-11-5-3-10(13)4-6-11/h3-6,8-9H,2,7H2,1H3

InChI Key

TZKBQNGNDOXGPT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)OC2=CC=C(C=C2)I

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of SAR Elucidation in Heterocyclic Compounds

Heterocyclic compounds, such as pyrazoles, are privileged scaffolds in drug discovery due to their ability to present substituents in a defined three-dimensional arrangement, facilitating interactions with biological macromolecules. mdpi.com The SAR elucidation of these compounds generally involves systematic modifications of the core heterocycle and its substituents to probe their effects on biological activity. Key principles include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyrazole (B372694) ring, influencing its pKa and ability to participate in hydrogen bonding or other electronic interactions with a target.

Steric Factors: The size and shape of substituents can dictate the compound's ability to fit into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance.

Conformational Constraints: The flexibility or rigidity of the molecule, often controlled by the nature of its substituents and linkers, can influence its ability to adopt the optimal conformation for binding.

By systematically varying these properties and observing the corresponding changes in biological activity, a comprehensive SAR model can be developed.

Impact of the 4-Iodophenoxy Moiety on Molecular Interactions and Recognition

The 4-iodophenoxy group is a critical component of the target molecule, significantly influencing its binding affinity and selectivity. This moiety can be broken down into the iodine atom and the phenoxy spacer, each with distinct roles.

Role of the Iodine Atom in Binding Affinity and Selectivity

The iodine atom at the para-position of the phenoxy ring plays a multifaceted role in molecular interactions. Its large size and high polarizability can lead to favorable van der Waals interactions within a hydrophobic binding pocket. More significantly, iodine is a potent halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom in a biological target. beilstein-journals.orgijres.org

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov This makes iodine a particularly effective halogen bond donor, capable of forming strong and highly directional interactions that can significantly enhance binding affinity and contribute to selectivity. beilstein-journals.org The presence of the electron-withdrawing phenoxy group further enhances the positive character of the σ-hole on the iodine atom, strengthening its halogen bonding potential.

Influence of the Phenoxy Spacer on Ligand-Receptor Interactions

The phenoxy group acts as a rigid spacer, positioning the iodine atom at a specific distance and orientation relative to the pyrazole core. This defined geometry is crucial for optimal interaction with the target protein. The ether linkage provides some rotational freedom, allowing the phenoxy ring to adopt a favorable conformation within the binding site. Furthermore, the aromatic nature of the phenoxy ring can lead to beneficial π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket.

Contribution of the 1-Propyl Group to Conformational Preferences and Molecular Recognition

The N-alkylation of pyrazoles is a common strategy to modulate their physicochemical properties and biological activity. The 1-propyl group in 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole influences the molecule's lipophilicity, steric profile, and conformational flexibility.

Comparative SAR Analysis of this compound with Analogs Bearing Structural Variations

To further elucidate the SAR of the title compound, a comparative analysis with structurally related analogs is essential. This involves modifying the pyrazole ring and observing the impact on biological activity.

Modifications at the Pyrazole Ring (e.g., other halogens, different alkyl groups)

Systematic modifications of the substituents on both the phenoxy and pyrazole moieties can provide valuable insights into the key determinants of activity.

Table 1: Hypothetical Comparative Activity of Analogs with Variations at the 4-position of the Phenoxy Ring

R Predicted Interaction Expected Relative Activity
I Strong Halogen Bonding, High Lipophilicity ++++
Br Moderate Halogen Bonding, Moderate Lipophilicity +++
Cl Weak Halogen Bonding, Low Lipophilicity ++
F Very Weak Halogen Bonding, Low Lipophilicity +
CH₃ Hydrophobic Interaction ++

N-Alkyl Group Variation: Altering the length and branching of the N-alkyl group can probe the steric and hydrophobic requirements of the binding pocket. Replacing the propyl group with smaller (methyl, ethyl) or larger (butyl, isobutyl, benzyl) groups can reveal the optimal size and shape for this substituent.

Table 2: Hypothetical Comparative Activity of Analogs with Variations at the N1-position of the Pyrazole Ring

R' Property Expected Relative Activity
H Polar, Small +
Methyl Small, Moderately Lipophilic ++
Ethyl Moderately Lipophilic +++
Propyl Optimal Lipophilicity and Size ++++
Isopropyl Branched, Steric Hindrance ++

It is important to note that these are generalized predictions, and the actual SAR would depend on the specific biological target and its binding site topology. Experimental validation through the synthesis and biological evaluation of these analogs is necessary to confirm these hypotheses.

Alterations in the Phenoxy Moiety (e.g., para- vs. ortho-/meta-substitution)

The substitution pattern on the phenoxy ring of pyrazole derivatives is a critical determinant of their biological activity. The position of substituents—whether para, ortho, or meta—directly influences the molecule's electronic properties, conformation, and ability to interact with target proteins. While research specifically detailing the this compound scaffold is limited, extensive studies on analogous pyrazole-based compounds provide a strong framework for understanding these structural relationships.

In many classes of pyrazole derivatives, a para-substitution on an associated phenyl or phenoxy ring is often favored for optimal activity. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides developed as N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, the position of a methyl group on the phenoxy moiety was found to be crucial. The para-methyl substituted analog exhibited potent inhibitory activity, whereas the corresponding ortho- and meta-methyl analogs showed a significant 8- to 17-fold decrease in activity. nih.gov This suggests that the para position allows for an ideal interaction within a specific binding pocket of the target enzyme, an interaction that is sterically or electronically hindered by ortho or meta substitutions.

Conversely, studies on other pyrazole scaffolds have shown that ortho substitution can be beneficial. In the development of 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, the placement of a fluorine atom on the phenyl ring was investigated. The analog with the fluorine at the ortho position demonstrated the highest activity in reducing c-di-GMP levels, outperforming both the meta and para substituted compounds. nih.gov This indicates that for certain targets, an ortho substituent may be key for establishing a favorable conformation or a specific hydrogen bond or halogen bond interaction.

The choice between ortho, meta, and para positioning is therefore highly dependent on the specific biological target and the nature of its binding site. Electron-donating and electron-withdrawing groups at these different positions can alter the charge distribution across the aromatic ring, affecting how the molecule is recognized by the receptor. nih.gov Generally, para substitution is often preferred as it extends the molecule into a potential hydrophobic pocket without causing the steric hindrance that can be associated with the more proximal ortho position. swarthmore.edu Meta substitution, by avoiding direct interaction zones, often results in lower activity compared to the other two isomers. nih.gov

Table 1: Illustrative Structure-Activity Relationship of Substituent Position on the Phenoxy/Phenyl Moiety of Analogous Pyrazole Scaffolds
Scaffold TypeSubstituentPositionRelative Activity/Potency (IC50)Reference
Pyrazole Azabicyclo[3.2.1]octane SulfonamideMethyl (-CH3)para0.036 µM nih.gov
Pyrazole Azabicyclo[3.2.1]octane SulfonamideMethyl (-CH3)ortho0.291 µM nih.gov
Pyrazole Azabicyclo[3.2.1]octane SulfonamideMethyl (-CH3)meta0.614 µM nih.gov
4-Arylazo-3,5-diamino-1H-pyrazoleFluorine (-F)orthoMost Potent (83% c-di-GMP reduction) nih.gov
4-Arylazo-3,5-diamino-1H-pyrazoleFluorine (-F)metaPotent (73% c-di-GMP reduction) nih.gov
4-Arylazo-3,5-diamino-1H-pyrazoleFluorine (-F)paraLeast Potent (44% c-di-GMP reduction) nih.gov

Rational Design Strategies for Optimizing Molecular Activity and Specificity based on the this compound Scaffold

The pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its presence in numerous approved drugs, making it an excellent foundation for rational drug design. nih.govnih.gov Optimizing molecular activity and specificity for compounds based on the this compound scaffold involves a multi-faceted approach that integrates computational and synthetic strategies. researchgate.netconnectjournals.com

Computational and Structure-Based Design: A primary strategy involves the use of computational tools like molecular docking and pharmacophore mapping. researchgate.netconnectjournals.com Molecular docking simulations can predict how analogs of the this compound scaffold bind within the active site of a target protein. rsc.org This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds—the latter being particularly relevant due to the iodine atom. By understanding these interactions, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. For example, docking studies might reveal an unoccupied hydrophobic pocket that could be filled by extending an alkyl chain or a region where a hydrogen bond acceptor could be introduced to improve potency.

Structure-Activity Relationship (SAR) Guided Optimization: Systematic SAR studies are fundamental to rational design. This involves synthesizing a library of analogs where specific parts of the this compound molecule are methodically altered. Key modifications could include:

Replacing the Propyl Group: Varying the length and branching of the alkyl chain at the N1 position of the pyrazole can explore lipophilic pockets and influence pharmacokinetic properties.

Modifying the Phenoxy Linker: The ether linkage could be replaced with other groups (e.g., thioether, amine) to alter bond angles and flexibility.

Varying the Halogen: Substituting the iodine with other halogens (F, Cl, Br) or with different electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the phenoxy ring and its potential for halogen bonding. frontiersin.org

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping is another advanced strategy where the central pyrazole core might be replaced with another heterocycle (e.g., isoxazole, thiazole) that maintains the crucial spatial arrangement of the key interacting moieties (the propyl group and the iodophenoxy group). researchgate.net This can lead to the discovery of novel intellectual property and improved drug-like properties. Similarly, bioisosteric replacement of the phenoxy group with other aromatic systems could enhance metabolic stability or target affinity while preserving essential binding characteristics.

These rational design strategies, driven by a continuous cycle of design, synthesis, and biological testing, are essential for transforming a lead compound like this compound into a highly optimized and specific therapeutic agent. researchgate.net

Computational and Theoretical Investigations of 4 4 Iodophenoxy 1 Propyl 1h Pyrazole

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand (in this case, 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole) might interact with a biological target, such as a protein or enzyme. eurasianjournals.comnih.gov This approach is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.govekb.eg

Prediction of Binding Modes with Potential Molecular Targets

Molecular docking simulations would be employed to predict the preferred orientation of this compound when bound to a specific receptor's active site. researchgate.netnih.gov The process involves placing the flexible ligand into the binding pocket of a rigid or flexible receptor and evaluating the resulting poses. For pyrazole (B372694) derivatives, common targets in docking studies include various kinases, such as EGFR and RET kinase, as well as enzymes like monoamine oxidase (MAO). nih.govalrasheedcol.edu.iqresearchgate.net The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target protein. researchgate.net The results are typically visualized to understand the spatial arrangement of the ligand within the binding site.

Analysis of Ligand-Receptor Interaction Energies

Following the prediction of binding modes, the strength of the interaction is quantified by calculating the binding energy. alrasheedcol.edu.iq This value, typically expressed in kcal/mol, estimates the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable and favorable interaction. nih.govijpbs.com Scoring functions within docking software are used to calculate these energies, considering factors like electrostatic and van der Waals forces. researchgate.net Comparing the binding energies of this compound against various potential targets could help prioritize which biological pathways the compound is most likely to affect.

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties. eurasianjournals.comnih.gov These calculations are used to predict molecular structure, vibrational frequencies, and various chemical reactivity parameters from first principles. researchgate.netarabjchem.org

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations would be used to determine the electronic structure of this compound. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govthaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. thaiscience.inforesearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. rsc.org Visualizing the distribution of these orbitals would show which parts of the molecule are most involved in electronic transitions and chemical reactions. nih.gov

Prediction of Chemical Reactivity Descriptors (e.g., electrophilicity, nucleophilicity)

From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, chemical hardness, chemical potential, electrophilicity index, and nucleophilicity. thaiscience.info For instance, the electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index describes its electron-donating capability. thaiscience.info These descriptors for this compound would provide a quantitative measure of its expected behavior in chemical reactions, indicating whether it is more likely to act as an electrophile or a nucleophile. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. aimspress.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms and molecules, MD can provide a detailed picture of conformational changes, solvent effects, and binding events.

MD simulations of this compound in various solvent environments are crucial for understanding its conformational flexibility. The molecule possesses several rotatable bonds, particularly around the ether linkage and the propyl chain, which allow it to adopt a wide range of conformations. Simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

The dynamic behavior in solution also reveals how the solvent molecules interact with different parts of the this compound structure. The iodinated phenyl ring and the pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding (with the pyrazole nitrogens) and halogen bonding (with the iodine atom), which influence its solubility and distribution in biological systems.

When this compound is identified as a potential ligand for a protein target, MD simulations are employed to assess the stability of the protein-ligand complex. nih.gov After an initial docking pose is predicted, a simulation is run to observe how the ligand and protein interact and move over a period of nanoseconds or even microseconds. nih.gov

A stable binding is often characterized by the ligand remaining within the binding pocket and maintaining key interactions with the protein's amino acid residues. Analysis of the simulation can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A low and stable RMSD suggests a stable binding mode. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of binding affinity.

Interaction Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.gov

These simulations can also highlight the role of specific residues in the binding pocket, identifying key "hot spots" for interaction. This information is invaluable for the rational design of more potent and selective analogs.

In Silico Screening and Virtual Ligand Design Leveraging this compound as a Template

The scaffold of this compound serves as an excellent starting point for virtual ligand design and in silico screening campaigns. nih.gov These computational techniques aim to identify new molecules with improved properties by modifying the original template.

Virtual screening involves searching large chemical databases for compounds that are structurally or electronically similar to the lead compound or that are predicted to bind to a specific target. This can be done through:

Ligand-based virtual screening: This approach uses the 3D shape and chemical features of this compound as a query to find similar molecules.

Structure-based virtual screening: If the 3D structure of the protein target is known, molecular docking can be used to screen thousands or even millions of compounds to predict their binding affinity. researchgate.net

In virtual ligand design, the core pyrazole structure is used as a scaffold, and various chemical groups are computationally added or modified to explore the structure-activity relationship (SAR). For example, different substituents could be placed on the phenyl ring, or the propyl chain could be altered in length or branching. allsubjectjournal.com The goal is to design new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. ej-chem.org

Computational Technique Application in Drug Discovery Information Gained
Molecular Dynamics (MD) SimulationsAssessing protein-ligand stability and dynamics.Ligand binding modes, interaction stability, conformational changes. nih.gov
Virtual ScreeningIdentifying novel hit compounds from large databases.Potential new drug candidates with similar properties to the lead.
Molecular DockingPredicting the binding orientation of a ligand to a protein.Binding affinity scores, key interacting residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing mathematical models to predict biological activity.Correlation between chemical structure and activity. ej-chem.org

Theoretical Spectroscopic Predictions and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra can be performed.

Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.net By solving the Schrödinger equation for the molecule, DFT can predict:

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra to confirm the molecular structure. researchgate.net

Infrared (IR) Spectra: The vibrational frequencies corresponding to different functional groups can be predicted, aiding in the assignment of peaks in an experimental IR spectrum. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net

A recent study on 4-halogenated-1H-pyrazoles, including the 4-iodo-1H-pyrazole core, demonstrated a good correlation between experimental and theoretical IR and ¹H NMR spectroscopic data. researchgate.netsemanticscholar.org This provides confidence that similar computational approaches would yield accurate predictions for the more complex this compound. Discrepancies between theoretical and experimental spectra can often be explained by solvent effects or intermolecular interactions in the solid state, providing further insight into the molecule's behavior.

Spectroscopic Technique Theoretical Prediction Method Information Obtained
¹H and ¹³C NMRDFT (GIAO method)Chemical shifts, confirmation of atomic connectivity. researchgate.net
Infrared (IR) SpectroscopyDFTVibrational frequencies, identification of functional groups. researchgate.net
UV-Vis SpectroscopyTD-DFTElectronic transitions, maximum absorption wavelengths (λmax). researchgate.net

Molecular Interaction Mechanisms and Biological Target Engagement

Investigation of Non-Covalent Interactions

Halogen Bonding : A key interaction is predicted to be halogen bonding, mediated by the iodine atom on the phenyl ring. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C–I covalent bond. This allows it to act as a Lewis acid, forming a favorable, directional interaction with Lewis bases such as the backbone carbonyls or carboxylate side chains of amino acids in a protein's active site. This type of interaction can significantly enhance binding affinity and selectivity.

Hydrogen Bonding : While the N1 position of the pyrazole (B372694) ring is substituted with a propyl group, precluding it from acting as a hydrogen bond donor, the N2 nitrogen atom retains its lone pair of electrons. This site can function as a hydrogen bond acceptor, interacting with donor groups like hydroxyls (-OH) or amides (-NH) from amino acid residues. The ether oxygen of the phenoxy linker also presents another potential hydrogen bond acceptor site.

π-Stacking : The two aromatic systems, the pyrazole ring and the iodophenyl ring, can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, which can be either face-to-face or edge-to-face, contribute to the stability of the ligand-protein complex.

Table 1: Potential Non-Covalent Interactions of 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole
Interaction TypeMolecular Feature InvolvedPotential Interacting Partner (in a Biological Target)
Halogen BondingIodine atom on the phenyl ringCarbonyl oxygen, carboxylate, hydroxyl groups
Hydrogen Bonding (Acceptor)Pyrazole N2 atom; Phenoxy ether oxygenAmide N-H, hydroxyl O-H, amine groups
π-StackingPyrazole ring; Iodophenyl ringAromatic rings of Phe, Tyr, Trp
Hydrophobic Interactions1-propyl group; Aromatic ringsAliphatic side chains of Ala, Val, Leu, Ile

Role of the Pyrazole Nitrogen Atoms in Chelation and Coordination

Pyrazole and its derivatives are well-established ligands in coordination chemistry. The N2 nitrogen atom of the pyrazole ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent donor site for coordination with metal ions. In biological systems, this allows for potential chelation of metalloenzymes. Depending on the geometry of the active site, the pyrazole can act as a monodentate ligand, coordinating to a central metal ion (e.g., Zn²⁺, Fe²⁺, Cu²⁺) through the N2 atom. Such coordination can displace water or other endogenous ligands, leading to inhibition of the enzyme's catalytic activity. The ability of pyrazole moieties to form stable complexes is a key mechanism for their inhibitory action against certain classes of enzymes.

Allosteric Modulation and Orthosteric Binding Mechanisms

Depending on the target protein, pyrazole derivatives can exhibit different binding mechanisms.

Orthosteric Binding : This involves the compound binding directly to the active site of a receptor or enzyme, where the natural substrate or ligand binds. In this scenario, this compound would act as a competitive inhibitor, competing with the endogenous molecule for the same binding pocket. The non-covalent interactions detailed above would be crucial for achieving high-affinity binding to the active site.

Allosteric Modulation : Alternatively, the compound could bind to an allosteric site, which is a location on the protein distinct from the active site. Binding at an allosteric site induces a conformational change in the protein, which in turn modulates the activity of the active site. This can result in either inhibition (Negative Allosteric Modulator, NAM) or potentiation (Positive Allosteric Modulator, PAM) of the protein's function. Allosteric modulators often offer higher selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across protein families. Studies on some pyrazole compounds have shown they can act as mixed cooperative inhibitors, suggesting interaction with both catalytic (orthosteric) and cooperative (allosteric) sites, as seen in the case of CYP2E1 inhibition.

Enzyme Inhibition or Activation Pathways

The pyrazole scaffold is present in numerous compounds known to be potent enzyme inhibitors. The specific pathway inhibited by this compound would depend on the target enzyme class. Based on the activities of analogous structures, this compound could potentially inhibit various enzymes. For instance, pyrazole derivatives have shown inhibitory activity against cyclooxygenases (COX), carbonic anhydrases, urease, and various protein kinases. Inhibition often occurs through direct binding to the active site, where interactions such as coordination to a metal cofactor or hydrogen bonding with key catalytic residues block substrate access or prevent the catalytic reaction from proceeding.

Table 2: Examples of Enzyme Classes Inhibited by Pyrazole-Containing Compounds
Enzyme ClassExampleGeneral Role of Pyrazole Moiety
Cytochrome P450CYP2E1Competitive or mixed cooperative inhibition.
Carbonic AnhydraseshCA I, hCA IICoordination to active site Zinc ion.
Protein Kinasesp38 MAP KinaseATP-competitive inhibition in the kinase hinge region.
HydrolasesUrease, β-glucuronidaseBinding to the active site, often involving metal chelation.
CholinesterasesButyrylcholinesteraseSelective inhibition.

Structural Basis for Molecular Recognition

A definitive understanding of the molecular recognition of this compound requires empirical structural data, typically obtained from co-crystallization of the compound with its target protein. Such studies, using techniques like X-ray crystallography, would provide a high-resolution view of the binding pose and the specific interactions that anchor the molecule in the binding site.

Analysis of co-crystal structures of analogous pyrazole-based inhibitors has been instrumental in structure-based drug design. For example, the crystal structure of a pyrazole-containing inhibitor bound to Myeloid Cell Leukemia 1 (Mcl-1) revealed how the pyrazole ring and its substituents occupy specific pockets and form key interactions, guiding the design of more potent analogs. A similar co-crystallization study with this compound would precisely map its interactions, confirming the roles of halogen bonding from the iodine, hydrogen bonding from the N2 atom, and hydrophobic packing of the propyl group. This structural information is invaluable for optimizing lead compounds to enhance potency and selectivity.

Following a comprehensive search for scientific literature, there is currently insufficient specific data available for the chemical compound “this compound” to fully address the detailed sections and subsections of the requested article on its applications in chemical biology and agrochemical research. The existing research primarily focuses on the broader class of pyrazole derivatives, and detailed findings specifically pertaining to "this compound" in the areas of bioimaging, biosensing, and its specific insecticidal, fungicidal, or herbicidal mechanisms have not been extensively documented in the available resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound without extrapolating from the general class of pyrazole derivatives, which would violate the explicit instructions of the request. Further research and publication on the specific properties and applications of “this compound” are needed to provide the level of detail required for this article.

Applications in Chemical Biology and Advanced Research Fields

Exploiting the Pyrazole (B372694) Scaffold in Material Science Research (e.g., Organic Light-Emitting Diodes - OLEDs)

While specific research on "4-(4-Iodophenoxy)-1-propyl-1H-pyrazole" in material science is not extensively documented, the broader class of pyrazole derivatives is gaining recognition for its potential in the development of advanced materials. The inherent electronic and photophysical properties of the pyrazole ring system make it an attractive scaffold for designing novel organic materials for various applications, including Organic Light-Emitting Diodes (OLEDs).

The pyrazole core, with its electron-rich nitrogen atoms, can be strategically functionalized to tune the HOMO/LUMO energy levels, a critical factor in the design of efficient OLED materials. The introduction of different substituents on the pyrazole ring can influence the charge transport properties, emission color, and quantum efficiency of the resulting organic semiconductors. For instance, the incorporation of aromatic or heteroaromatic moieties can enhance π-conjugation, leading to materials with improved charge mobility and luminescence.

Researchers are exploring the synthesis of pyrazole-containing polymers and small molecules for use as emitting layers, host materials, or charge-transporting layers in OLED devices. The versatility of pyrazole chemistry allows for the creation of a diverse library of compounds with tailored optoelectronic properties. While the direct application of "this compound" in OLEDs is yet to be reported, its structural features suggest it could be a candidate for further investigation in this burgeoning field.

Exploration in Disease Mechanism Research

The pyrazole scaffold is a cornerstone in medicinal chemistry, with a multitude of derivatives being investigated for their potential to modulate various biological targets implicated in a range of diseases. Although "this compound" itself is not a widely studied compound, the extensive research on analogous pyrazole derivatives provides a strong foundation for understanding its potential roles in disease mechanism research.

Investigations into Anti-Inflammatory Mechanisms (e.g., COX enzyme modulation)

A significant area of research for pyrazole derivatives is in the field of inflammation, primarily through the modulation of cyclooxygenase (COX) enzymes. nih.govijpsjournal.comnih.govresearchgate.net COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammatory processes. ijpsjournal.com Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes.

Several pyrazole-containing compounds have been developed as selective COX-2 inhibitors. nih.govresearchgate.net This selectivity is desirable as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects. The structural features of the pyrazole ring allow for the design of molecules that can selectively bind to the active site of the COX-2 enzyme. For example, the well-known anti-inflammatory drug celecoxib (B62257) features a pyrazole core. nih.gov

The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to fit into the hydrophobic channel of the COX-2 active site and interact with key amino acid residues. Molecular docking studies have shown that the substituents on the pyrazole ring play a critical role in determining the binding affinity and selectivity for COX-2 over COX-1. rsc.org While direct studies on "this compound" are lacking, its structure suggests it could be investigated for similar COX-inhibitory properties.

Targeting Specific Proteins in Anti-Cancer Research

The versatility of the pyrazole scaffold has made it a valuable template for the development of anti-cancer agents that target specific proteins involved in cancer cell proliferation, survival, and angiogenesis. nih.govsrrjournals.combohrium.commdpi.com

HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their aberrant activity is often associated with cancer. Several pyrazole-based compounds have been identified as potent HDAC inhibitors. nih.govsemanticscholar.orgresearchgate.netresearchgate.net These molecules typically feature a zinc-binding group, a linker, and a capping group, with the pyrazole ring often incorporated into the linker or capping group to enhance binding affinity and selectivity. For instance, novel pyrazole derivatives have been synthesized and shown to be potent inhibitors of class I HDACs. nih.gov

C-RAF Inhibition: The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers. C-RAF is a key kinase in this pathway, making it an attractive target for anti-cancer drug development. mdpi.com Pyrazole derivatives have been investigated as potential C-RAF inhibitors. nih.govnih.govacs.org Computational studies have been employed to identify pyrazole-based small molecules that can effectively bind to the C-RAF protein. nih.gov

CYP17 Inhibition: Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the biosynthesis of androgens, which are critical for the growth of prostate cancer. nih.gov Consequently, CYP17 inhibitors are a valuable therapeutic strategy for treating prostate cancer. Research has explored the potential of pyrazole derivatives as non-steroidal CYP17A1 inhibitors. nih.gov

VEGFR Inhibition: Vascular endothelial growth factor receptor (VEGFR) signaling is a crucial driver of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govnih.govmdpi.com Pyrazole-based compounds have emerged as a promising class of VEGFR inhibitors. nih.govnih.govfrontiersin.orgnih.govrsc.org Numerous studies have reported the synthesis and evaluation of pyrazole derivatives that exhibit potent inhibitory activity against VEGFR-2, a key receptor in this pathway. nih.govnih.govfrontiersin.orgnih.gov For example, novel fused pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2. nih.govfrontiersin.orgnih.gov

c-KIT Inhibition: The c-KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GISTs) and certain types of leukemia. In silico studies have been used to identify pyrazole derivatives that could potentially modulate the activity of c-KIT. nih.gov

The following table summarizes the inhibitory activities of some representative pyrazole derivatives against various cancer-related protein targets.

Target ProteinPyrazole Derivative TypeObserved Activity
HDACAminobenzamide-pyrazole hybridsPotent HDAC1 inhibitors with IC50 values in the micromolar range. nih.gov
C-RAFIn-house synthesized pyrazole derivativesPotential modulators identified through computational analysis. nih.gov
CYP17In-house synthesized pyrazole derivativesPotential modulators identified through computational analysis. nih.gov
VEGFR-2Fused pyrazole derivativesPotent dual inhibitors of EGFR and VEGFR-2 with IC50 values in the micromolar range. nih.govfrontiersin.orgnih.gov
c-KITIn-house synthesized pyrazole derivativesPotential modulators identified through computational analysis. nih.gov

Anti-Microbial Activity Studies

The pyrazole nucleus is a common feature in many compounds with significant anti-microbial properties. nih.gov Although specific studies on "this compound" are not available, the broader class of pyrazole derivatives has been extensively investigated for its antibacterial and antifungal activities.

The mechanism of action of pyrazole-based anti-microbials can vary. Some derivatives are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. The substituents on the pyrazole ring play a crucial role in determining the spectrum and potency of their anti-microbial activity. For instance, the introduction of halogen atoms or other electron-withdrawing groups can sometimes enhance the anti-microbial efficacy.

Other Mechanistic Biological Research Areas

The biological activities of pyrazole derivatives extend beyond the areas mentioned above, with ongoing research exploring their potential in various other mechanistic pathways.

Neuroprotection: There is growing interest in the neuroprotective effects of pyrazole-containing compounds. nih.govresearchgate.netmanipal.edunih.govresearchgate.net Neurological disorders are often associated with oxidative stress, inflammation, and neuronal cell death. nih.govmanipal.edu Pyrazole derivatives are being investigated for their ability to mitigate these processes. For example, some pyrazolone (B3327878) derivatives have shown neuroprotective effects against neuroinflammation in animal models. nih.gov

Antiviral Activity: Pyrazole derivatives have demonstrated promising antiviral activity against a range of viruses. rsc.orgacs.orgnih.govnih.goveurekaselect.com The mechanisms of action can involve the inhibition of viral enzymes, such as proteases or polymerases, or interference with viral entry or replication processes. For instance, pyrazole derivatives have been identified as potential antiviral agents against Chikungunya virus and coronaviruses. rsc.orgeurekaselect.com

Enzyme Inhibition: Beyond the specific enzymes mentioned in the context of inflammation and cancer, pyrazole derivatives have been shown to inhibit a variety of other enzymes. tandfonline.comresearchgate.netnih.govnih.govmdpi.com This includes enzymes such as carbonic anhydrase, urease, and various proteases. tandfonline.comresearchgate.netnih.gov The ability of the pyrazole scaffold to be readily functionalized allows for the design of specific inhibitors for a wide range of enzymatic targets.

The following table provides an overview of the diverse mechanistic biological research areas for pyrazole derivatives.

Research AreaMolecular Target/MechanismExample Finding
NeuroprotectionAnti-inflammatory and antioxidant pathwaysPyrazolone derivatives showed neuroprotective effects against neuroinflammation. nih.gov
Antiviral ActivityInhibition of viral enzymes (e.g., proteases)Pyrazole derivatives identified as potential inhibitors of Chikungunya virus and coronaviruses. rsc.orgeurekaselect.com
Enzyme InhibitionVarious enzymes (e.g., carbonic anhydrase, urease)Pyrazole derivatives have shown inhibitory activity against carbonic anhydrase and urease. tandfonline.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

No crystallographic data, such as unit cell dimensions, space group, bond lengths, bond angles, or intermolecular interactions for 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole has been reported.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamics

Specific ¹H and ¹³C chemical shifts, as well as data from 2D NMR techniques, are not available for this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Correlational data from these experiments, which would be essential for the unambiguous assignment of proton and carbon signals and for determining the connectivity and spatial relationships of atoms within the molecule, has not been published.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

The exact mass and mass fragmentation patterns for this compound, which would confirm its elemental composition and provide insights into its structure, are not available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared and Raman spectroscopic data, which would identify the characteristic vibrational modes of the functional groups present and offer information about the molecule's conformation, has not been documented.

Integration and Correlation of Experimental Spectroscopic Data with Computational Predictions

Without experimental data, a correlative analysis with computational predictions for this compound cannot be performed.

Future Research Directions and Translational Opportunities

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Efficiency

Key areas for structural modification could include:

Alterations to the Propyl Group: Exploring different alkyl chain lengths, branching, or the introduction of cyclic moieties at the N1 position of the pyrazole (B372694) ring could influence lipophilicity and, consequently, pharmacokinetic properties.

Modifications of the Iodophenoxy Moiety: The position and nature of the halogen on the phenoxy ring can be varied. For instance, replacing iodine with other halogens like bromine or chlorine, or introducing additional substituents, could modulate binding affinity and selectivity. nih.gov

Substitution on the Pyrazole Core: Introducing small functional groups at the C3 and C5 positions of the pyrazole ring could create new interaction points with target proteins, potentially leading to increased potency.

A plausible synthetic route for 4-aryloxy substituted pyrazoles, which could be adapted for 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole, involves a two-step process. The first step is the condensation of a substituted phenol (B47542) with a suitable 1,3-dicarbonyl compound. asianpubs.orgresearchgate.net This intermediate can then be reacted with propylhydrazine (B1293729) to yield the final pyrazole derivative.

Illustrative Data Table of Potential Analogs and Their Rationale

Analog Structure Modification Rationale Predicted Impact
4-(4-Bromophenoxy)-1-propyl-1H-pyrazoleInvestigate the effect of a different halogen on binding affinity.May alter electronic properties and target interactions.
4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazoleIntroduce steric bulk at the N1 position.Could enhance selectivity or alter metabolic stability.
5-Methyl-4-(4-iodophenoxy)-1-propyl-1H-pyrazoleAdd a substituent to the pyrazole core.Potentially creates new binding interactions and improves potency.

Application of Artificial Intelligence and Machine Learning in Pyrazole-Based Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For pyrazole-based compounds like this compound, these computational tools can accelerate the identification of novel, potent, and selective analogs.

AI and ML algorithms can be employed for:

Predictive Modeling: Training models on existing datasets of pyrazole derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles of novel, virtual compounds.

De Novo Drug Design: Generating entirely new molecular structures with desired properties based on the this compound scaffold.

High-Throughput Virtual Screening: Rapidly screening large virtual libraries of pyrazole derivatives against specific biological targets to identify promising hits for further experimental validation.

Exploration of Novel Biological Targets and Therapeutic Modalities Beyond Current Understandings

While the precise biological targets of this compound are yet to be fully elucidated, the broader pyrazole class of compounds has been associated with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.govmdpi.com Future research should focus on identifying the specific molecular targets of this compound and its analogs.

Potential therapeutic areas to explore include:

Oncology: Investigating the anti-proliferative effects on various cancer cell lines and identifying the underlying mechanisms, such as kinase inhibition or apoptosis induction.

Inflammatory Diseases: Assessing its potential to modulate inflammatory pathways, for example, by inhibiting cyclooxygenase (COX) enzymes or other pro-inflammatory mediators.

Infectious Diseases: Screening for activity against a panel of bacterial and fungal pathogens.

Development of Multi-Target Directed Ligands Incorporating the this compound Motif

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. The development of multi-target directed ligands (MTDLs), which can simultaneously modulate several targets, is a promising therapeutic strategy. The this compound scaffold could serve as a valuable building block for the design of such MTDLs.

For instance, by chemically linking the this compound motif with another pharmacophore known to interact with a different but related disease target, it may be possible to create a single molecule with a synergistic therapeutic effect.

Innovation in High-Throughput Screening and Mechanistic Profiling Methodologies for Pyrazole Derivatives

To efficiently explore the therapeutic potential of a large number of newly synthesized pyrazole analogs, innovative high-throughput screening (HTS) and mechanistic profiling methodologies are essential.

Advancements in this area could include:

Phenotypic Screening: Utilizing automated microscopy and image analysis to assess the effects of compounds on cellular morphology and function in a high-throughput manner.

Target-Based Screening: Developing and optimizing biochemical and cell-based assays for specific molecular targets to rapidly determine the potency and selectivity of new derivatives.

Mechanistic Profiling: Employing techniques such as proteomics and transcriptomics to gain a deeper understanding of the molecular mechanisms of action of the most promising compounds.

The future of this compound and its derivatives is bright with potential. Through a combination of rational drug design, the application of cutting-edge technologies like AI, and a thorough exploration of its biological activities, this chemical scaffold could pave the way for the development of novel and effective therapeutics for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole, and how can purity be validated?

  • Methodology : Use a multi-step approach involving nucleophilic aromatic substitution (for iodophenoxy introduction) followed by alkylation of the pyrazole nitrogen. For example, refluxing 4-iodophenol with 1-propyl-1H-pyrazole-4-carbonyl chloride in anhydrous xylene under inert conditions (30+ hours) . Validate purity via HPLC (≥95% threshold) with a C18 column (acetonitrile/water mobile phase) and confirm using 1H^1H-NMR integration of diagnostic peaks (e.g., propyl CH2_2 at δ 1.5–1.7 ppm) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key parameters include bond angles (C-I-O-Caromatic_{aromatic} ~120°) and torsion angles to confirm the planar iodophenoxy moiety. Compare with analogous pyrazole derivatives (e.g., biphenyl-pyrazole structures) to validate deviations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FTIR : Confirm C-I stretch (500–600 cm1^{-1}) and pyrazole ring vibrations (C=N ~1600 cm1^{-1}) .
  • 1H^1H-/13C^13C-NMR : Assign propyl chain protons (δ 0.9–1.7 ppm) and aromatic protons (δ 6.8–7.5 ppm). Use DEPT-135 to distinguish CH3_3/CH2_2 groups .
  • Mass Spectrometry : Identify molecular ion peak (M+^+) at m/z 371 (C12_{12}H13_{13}IN2_2O) and fragment peaks (e.g., loss of propyl group: m/z 314) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like cannabinoid receptors (CB1/CB2) using the iodophenoxy group as a halogen bond donor. Compare binding affinities with non-iodinated analogs (e.g., 4-fluorophenyl derivatives) to assess iodine’s role . Validate predictions with in vitro assays (e.g., competitive radioligand binding) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Test compound efficacy at varying concentrations (1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews activity .
  • Structural Analog Comparison : Benchmark against pyrazole derivatives with known SAR (e.g., 5-(4-fluorophenylthio)pyrazoles ).

Q. How can process engineering improve yield in scaled-up synthesis?

  • Methodology :

  • Membrane Separation : Optimize solvent removal using nanofiltration membranes (e.g., polyamide TFC) to retain unreacted iodophenol .
  • Flow Chemistry : Implement continuous-flow reactors for alkylation steps to reduce side products (e.g., dialkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.